molecular formula C11H19N3 B3378776 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1477718-07-2

2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B3378776
CAS No.: 1477718-07-2
M. Wt: 193.29
InChI Key: QDKPHIPOEPLGFW-UHFFFAOYSA-N
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Description

2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a tetrahydroindazole core, a privileged scaffold recognized for its wide range of biological activities . The saturated ring system and amine functional group make it a valuable intermediate for synthesizing diverse compound libraries and exploring structure-activity relationships. The indazole moiety is a prominent structure in pharmaceutical research, with documented studies highlighting its potential in various therapeutic areas. Scientific literature indicates that indazole derivatives have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . This broad utility makes the indazole core a versatile starting point for developing novel bioactive molecules. A closely related compound, N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (Tetridamine), is known in research, underscoring the relevance of this chemical class . Researchers can utilize this compound as a key building block for designing and optimizing new chemical entities, particularly in hit-to-lead and lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKPHIPOEPLGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CCCCC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477718-07-2
Record name 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
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Mechanistic Investigations of 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine Formation and Reactivity

Detailed Reaction Pathways and Proposed Intermediates in Indazole Synthesis

The formation of the 2H-indazole ring system, particularly with a 3-amino substituent, can be achieved through several strategic bond-forming reactions. These methods often involve cyclization processes where the critical N-N bond is formed intramolecularly.

Organophosphorus-Mediated N-N Bond Formation

A robust strategy for synthesizing 3-amino-2H-indazoles involves an organophosphorus-mediated reductive cyclization. rsc.orgnih.gov This method typically begins with readily available 2-nitrobenzonitriles, which are converted to substituted benzamidines. rsc.org The key step is the subsequent treatment of the benzamidine (B55565) intermediate with an organophosphorus reagent, such as triphenylphosphine (B44618) (PPh₃).

The proposed mechanism involves the deoxygenation of the nitro group by the phosphine (B1218219) reagent. This process is believed to generate a transient nitrene intermediate, although non-nitrene pathways involving oxygenated intermediates have also been considered. nih.gov The highly reactive nitrene or a related species then undergoes an intramolecular cyclization by attacking the nitrogen of the amidine group, leading to the formation of the N-N bond and constructing the indazole ring. This approach provides a facile route to 3-amino-2H-indazoles in good to excellent yields. rsc.orgnih.gov

Domino Imine Condensation/Reductive Cyclization

An operationally simple and efficient one-pot synthesis for 2-substituted-2H-indazoles is the domino reaction involving an initial imine condensation followed by a Cadogan reductive cyclization. organic-chemistry.org This process starts with the condensation of an ortho-nitrobenzaldehyde with a primary amine (e.g., tert-butylamine) to form an ortho-imino-nitrobenzene intermediate. organic-chemistry.orgresearchgate.net

This intermediate then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent like tri-n-butylphosphine. organic-chemistry.org The reaction is widely accepted to proceed through the deoxygenation of the nitro group. nih.gov While the classical mechanism suggests the formation of a nitrene intermediate which then cyclizes, recent studies have provided evidence for the existence of competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that the cyclization may not require exhaustive deoxygenation. nih.govescholarship.org This one-pot method is advantageous as it avoids the isolation of intermediates and often proceeds under milder conditions than traditional Cadogan reactions. organic-chemistry.org

Acyl Radical Addition to 2H-Indazoles

While the previous sections describe the formation of the indazole ring, understanding its subsequent reactivity is also critical. A key reaction is the direct addition of acyl radicals to the C-3 position of the 2H-indazole core. acs.orgresearchgate.net This reaction highlights the susceptibility of the less aromatic, quinonoid 2H-indazole tautomer to radical attack. researchgate.net

Acyl radicals can be generated from various precursors, such as α-keto acids or aldehydes. acs.orgresearchgate.net In a common method, a silver catalyst (e.g., AgNO₃) is used to promote the decarboxylative cross-coupling of α-keto acids, generating the acyl radical. acs.orgresearchgate.netresearchgate.net This radical species then readily adds to the C-3 position of the 2H-indazole. The reaction can also be catalyzed by other metals like nickel or proceed under metal-free conditions at higher temperatures. researchgate.netrsc.org This pathway provides a powerful tool for the C-3 functionalization of pre-formed indazole rings.

Nucleophilic Aromatic Substitution (SNAr) Ring Closure Mechanisms

The indazole heterocycle can also be formed via an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. This mechanism is particularly effective when the precursor is properly designed with an internal nucleophile and a suitable leaving group on an activated aromatic ring.

A notable example involves the base-induced cyclization of a C₆F₅-substituted formazan. acs.org In this pathway, a base deprotonates the NH group of the formazan, creating a potent internal nucleophile. This nucleophile then attacks the electron-deficient fluorinated ring, displacing a fluoride (B91410) ion in a classic SNAr addition-elimination sequence to form the indazole ring system. acs.org An alternative approach that avoids the often harsh conditions of traditional SNAr reactions involves a palladium-catalyzed arylation of a hydrazone, followed by an acidic deprotection/cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org

Influence of Tautomerism on Reaction Outcomes and Product Distribution

Indazole and its derivatives, including tetrahydroindazoles, exist as two primary annular tautomers: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer, possessing a benzenoid structure, is generally the thermodynamically more stable form. researchgate.net In contrast, the 2H-tautomer has a less stable quinonoid structure. researchgate.net This tautomeric equilibrium can significantly influence the course and outcome of reactions.

While the 1H-form may predominate in equilibrium, reactions can proceed through the minor but more reactive 2H-tautomer. The specific tautomeric preference can be affected by substitution patterns, solvent, pH, and temperature. nih.govchemrxiv.org For instance, the presence of substituents on the pyrazole (B372694) ring can alter the energy difference between the two forms. This balance is critical in reactions like N-alkylation or N-arylation, where mixtures of N-1 and N-2 substituted products can form. The reactivity of the 2H-indazole core towards radical addition at the C-3 position is a direct consequence of its quinonoid nature. acs.orgresearchgate.net Tautomerism can also modulate the photophysical properties and biological activity of the molecule, as different tautomers present distinct pharmacophoric features. chemrxiv.orgrsc.org

Role of Catalysis in Modulating Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis and functionalization of 2H-indazoles, enabling higher efficiency, milder reaction conditions, and greater control over selectivity. researchgate.net Various transition-metal catalysts are employed to facilitate key bond-forming steps.

Copper catalysts are widely used in one-pot, three-component reactions to synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where the catalyst is key in forming both C-N and N-N bonds. organic-chemistry.orgacs.org Copper salts also catalyze the regioselective N(2)-arylation of 1H-indazoles, providing excellent control over the substitution pattern. rsc.org

Rhodium(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles via C-H bond activation of azobenzenes and their subsequent addition to aldehydes. acs.orgnih.gov This method allows for the construction of the indazole ring through a formal [4+1] annulation. acs.org Rhodium catalysts are also effective in the directed ortho-functionalization of 2-aryl-2H-indazoles. researchgate.netrawdatalibrary.net

Other metals also find utility. Nickel(II) catalyzes the direct C-3 acylation of 2H-indazoles with aldehydes via a radical pathway. rsc.orgrsc.org Silver(I) is frequently used to generate acyl radicals from α-keto acids for C-3 acylation. acs.orgrsc.orgbohrium.com Palladium catalysts are employed for intramolecular amination to form 2-aryl-2H-indazoles and in cross-coupling reactions. organic-chemistry.org These catalytic systems provide indispensable tools for creating structural diversity and achieving high selectivity in the synthesis of complex indazole derivatives.

Table 1: Catalytic Systems in Indazole Synthesis and Functionalization

Reaction Type Catalyst / Reagent System Role of Catalyst/Reagent Outcome
Three-Component Synthesis Copper(I) oxide (Cu₂O) or CuI Catalyzes C-N and N-N bond formation Forms 2-substituted-2H-indazoles organic-chemistry.orgacs.org
N-Arylation Copper(I) chloride (CuCl) Catalyzes regioselective C-N cross-coupling Selective formation of 2-aryl-2H-indazoles rsc.org
C-H Functionalization [Cp*RhCl₂]₂ / AgSbF₆ C-H bond addition of azobenzenes to aldehydes Synthesis of N-aryl-2H-indazoles acs.orgnih.gov
C-3 Acylation Nickel(II) chloride (NiCl₂) / TBHP Promotes radical pathway with aldehydes Direct C-3 acylation of 2H-indazoles rsc.org
C-3 Acylation Silver(I) nitrate (B79036) (AgNO₃) / Na₂S₂O₈ Generates acyl radicals from α-keto acids Decarboxylative C-3 acylation acs.orgrsc.org
Intramolecular Amination Palladium catalyst (e.g., Pd₂(dba)₃) Catalyzes intramolecular N-arylation Formation of 2-aryl-2H-indazoles organic-chemistry.org

Advanced Structural Analysis and Conformational Studies of 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the atomic connectivity and functional groups present in 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound were not found, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on its structural components.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl, tetrahydro-ring, and amine protons. The tert-butyl group would present as a sharp singlet, integrating to nine protons, likely in the δ 1.3-1.7 ppm range. rsc.orgwiley-vch.de The eight protons of the tetrahydrogenated ring would appear as overlapping multiplets in the aliphatic region (approximately δ 1.7-2.8 ppm). The two protons of the primary amine (-NH₂) would typically be observed as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The tert-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The tetrahydro portion of the molecule would exhibit four signals for the aliphatic CH₂ groups. The indazole core would contribute three distinct signals for its sp²-hybridized carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Notes
tert-Butyl CH₃~1.5 (singlet, 9H)~30Characteristic singlet for nine equivalent protons.
tert-Butyl C(CH₃)₃-~60Quaternary carbon, no attached protons.
Tetrahydro Ring CH₂ (C4, C7)~2.5-2.8 (multiplet, 4H)~25Protons adjacent to the pyrazole (B372694) ring.
Tetrahydro Ring CH₂ (C5, C6)~1.7-1.9 (multiplet, 4H)~23Protons on the inner part of the cyclohexene (B86901) ring.
Amine NH₂Variable (broad singlet, 2H)-Chemical shift is solvent and concentration dependent.
Indazole C3-NH₂-~150Carbon bearing the amine group.
Indazole C3a-~115Bridgehead carbon.
Indazole C7a-~145Bridgehead carbon adjacent to the tetrahydro ring.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₁H₁₉N₃), High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental formula. rsc.org The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry will have an odd mass-to-charge ratio (m/z 193). libretexts.org

The fragmentation pattern would be characterized by several key cleavages:

Loss of a methyl group (M-15): A common fragmentation for tert-butyl compounds, leading to a fragment at m/z 178.

Loss of the tert-butyl group (M-57): Alpha-cleavage at the N-C bond of the tert-butyl substituent would result in a significant peak at m/z 136. The corresponding tert-butyl cation at m/z 57 is also expected to be a prominent peak. miamioh.edu

Alpha-cleavage adjacent to the amine: Cleavage of the C-C bonds in the tetrahydro ring adjacent to the indazole core is another likely fragmentation pathway characteristic of amines. libretexts.org

Various ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with liquid chromatography (LC-MS), would be suitable for analyzing this compound, typically yielding the protonated molecule [M+H]⁺ at m/z 194. rsc.org

Interactive Table: Expected Mass Spectrometry Fragments
m/z Proposed Fragment Formula Notes
193[M]⁺[C₁₁H₁₉N₃]⁺Molecular Ion
178[M - CH₃]⁺[C₁₀H₁₆N₃]⁺Loss of a methyl radical from the tert-butyl group.
136[M - C₄H₉]⁺[C₇H₁₀N₃]⁺Loss of the tert-butyl radical.
57[C₄H₉]⁺[C₄H₉]⁺tert-butyl cation, often a base peak.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its amine and aliphatic moieties.

The primary amine (-NH₂) group is expected to show a pair of medium-intensity bands for N-H stretching in the 3300-3500 cm⁻¹ region (asymmetric and symmetric vibrations). An N-H bending (scissoring) vibration would appear around 1590-1650 cm⁻¹. The aliphatic C-H bonds of the tert-butyl group and the saturated ring will produce strong stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. wiley-vch.de Other characteristic peaks would include C=N stretching from the indazole ring and C-N stretching vibrations.

Interactive Table: Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
2850 - 2960C-H StretchAliphatic (tert-butyl, tetrahydro-ring)
1590 - 1650N-H BendPrimary Amine (-NH₂)
~1600C=N StretchIndazole Ring
1365 - 1385C-H Bendtert-butyl (characteristic doublet)
1020 - 1250C-N StretchAmine, Indazole Ring

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. As of this writing, no public crystal structure data for this compound has been found in the Cambridge Crystallographic Data Centre (CCDC). rsc.org

If a suitable single crystal were obtained, this technique would confirm the connectivity established by NMR and MS. Furthermore, it would provide invaluable insight into the molecule's solid-state conformation, including the puckering of the tetrahydro-ring and the orientation of the bulky tert-butyl group relative to the indazole plane. Intermolecular interactions, such as hydrogen bonding involving the primary amine group, would also be elucidated, which are critical for understanding the material's bulk properties.

Conformational Analysis and Investigation of Molecular Geometry

The molecular geometry of this compound is largely dictated by the steric demands of its substituents. The fused six-membered ring is not aromatic and will adopt a non-planar conformation, most likely a stable half-chair, to minimize torsional and angular strain.

Physicochemical Property Prediction for Research Purposes

In the absence of extensive experimental data, computational methods provide reliable predictions of key physicochemical properties that are valuable for research and screening purposes. These properties are derived from the molecular structure.

The molecular formula C₁₁H₁₉N₃ and its structure suggest it is a moderately lipophilic compound. The presence of the primary amine and two other nitrogen atoms provides sites for hydrogen bonding, which will influence its solubility and polarity. A structural analogue, 2-benzyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, has a predicted topological polar surface area (TPSA) of 43.8 Ų. nih.gov The TPSA for the tert-butyl variant is expected to be very similar. The calculated partition coefficient (XLogP3) for the benzyl (B1604629) analogue is 2.7, suggesting that the tert-butyl compound will also have a value in this range, indicating moderate lipophilicity. nih.gov

Interactive Table: Predicted Physicochemical Properties
Property Predicted Value Method/Basis
Molecular FormulaC₁₁H₁₉N₃-
Molecular Weight193.29 g/mol Calculation chemshuttle.com
XLogP3~2.5 - 3.0Comparison with analogues nih.gov
Hydrogen Bond Donors2Primary amine group
Hydrogen Bond Acceptors3N1, N2, and amine N
Topological Polar Surface Area (TPSA)~44 ŲComparison with analogues nih.gov
Rotatable Bond Count1The N-C(tert-butyl) bond

Computational and Theoretical Studies of 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods are used to model the electronic distribution and energy levels, which in turn determine the molecule's stability and reactivity.

For heterocyclic compounds similar to the tetrahydroindazole (B12648868) core, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic parameters. researchgate.netresearchgate.netnih.gov Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The distribution of the molecular electrostatic potential (MEP) can also be mapped onto the electron density surface. This visualization helps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting the molecule's reactive behavior and intermolecular interaction sites. researchgate.net For 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, the amine group (-NH2) and the nitrogen atoms of the pyrazole (B372694) ring would be expected to be key sites for interaction.

Table 1: Representative Parameters in DFT Studies for Heterocyclic Compounds

Parameter Typical Method/Basis Set Information Gained
Geometry Optimization DFT/B3LYP/6-311++G(d,p) Provides the most stable 3D structure and bond parameters.
Vibrational Frequencies DFT/B3LYP/6-311++G(d,p) Confirms the optimized structure is a true energy minimum and allows for comparison with experimental IR/Raman spectra. researchgate.net
HOMO-LUMO Analysis TD-DFT Determines the energy gap, indicating chemical stability and electronic transition properties. researchgate.net

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for intermolecular interactions and chemical reactions. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Sampling and Ligand Behavior

While quantum calculations describe a molecule in a static state, molecular modeling and dynamics (MD) simulations are used to explore its behavior over time in a realistic environment, such as in aqueous solution. researchgate.net MD simulations are crucial for understanding the conformational flexibility of a molecule like this compound, which contains a flexible tetrahydro-cyclohexane ring.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule flexes, rotates, and interacts with its surroundings. mdpi.com For this compound, MD can reveal the preferred conformations of the tetrahydroindazole ring and the orientation of the bulky tert-butyl group. This information is vital because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

Analysis of MD trajectories provides insights into:

Conformational Flexibility: Identifying the range of shapes the molecule can adopt.

Solvation Effects: How the molecule interacts with water molecules, which can influence its solubility and binding affinity. researchgate.net

Stability of Ligand-Protein Complexes: Assessing the stability of a docked pose over time.

In Silico Approaches for Ligand-Target Interactions

In silico methods are essential for predicting how a ligand might interact with a biological target, thereby screening potential drug candidates efficiently.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the indazole and tetrahydroindazole scaffold, docking studies have been successfully used to identify potential lead compounds for various targets, including enzymes and receptors. jocpr.comnih.gov For example, related indazole derivatives have been docked into the active site of cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. nih.govstrath.ac.uk Other studies have investigated interactions with cancer-related proteins like Murine double minutes-2 (MDM2). jocpr.com

In a typical docking study involving this compound, the 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower energy scores generally indicating a more favorable interaction. jocpr.com

Following docking, a detailed analysis of the predicted binding pose is conducted to understand the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.

Key interactions typically analyzed include:

Hydrogen Bonds: The amine group (-NH2) and the pyrazole nitrogens of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The tert-butyl group and the saturated cyclohexane ring are hydrophobic and likely to interact with nonpolar amino acid residues in the protein's active site.

Van der Waals Forces: General attractive forces between the ligand and the protein.

For instance, in docking studies of similar indazole compounds with cancer protein receptors, interactions with key amino acid residues such as leucine, glutamine, and phenylalanine have been observed, contributing to binding energies ranging from -257 to -286 kcal/mol. jocpr.com

Table 2: Example of Molecular Docking Interaction Analysis for an Indazole Derivative

Target Protein Interacting Residues Type of Interaction Reference
PBR Receptor LEU43, GLN109, ILE141 Hydrophobic, Hydrogen Bonding jocpr.com
MDM2 GLN72, HIS73 Hydrogen Bonding jocpr.com

| COX-2 | Not Specified | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies for Predictive Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure.

2D-QSAR: Uses descriptors derived from the 2D representation of the molecule, such as topological parameters, connectivity indices, and physicochemical properties (e.g., logP, molecular weight). Studies on related hexahydroindazoles have shown that topological parameters can be important in defining their antimicrobial activity. nih.gov

3D-QSAR: Uses descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. These models can provide a more detailed understanding of how the 3D shape and electronic properties of a molecule influence its interaction with a biological target.

The development of a QSAR model involves selecting relevant descriptors and using statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive equation. The model's reliability is then assessed through rigorous internal and external validation procedures to ensure it can accurately predict the activity of new, untested compounds. For the class of tetrahydroindazoles, a QSAR model could help predict the activity of new derivatives based on substitutions on the core structure.

Identification of Key Structural Attributes Influencing Biological Activity

Computational studies on indazole derivatives have highlighted several structural features crucial for their biological activity. While specific computational analyses for this compound are not extensively documented in publicly available research, insights can be drawn from studies on analogous compounds. The biological activity of this class of molecules is generally attributed to a combination of steric, electronic, and hydrophobic properties conferred by its distinct structural components: the tetrahydroindazole core, the 2-tert-butyl group, and the 3-amine substituent.

The 4,5,6,7-tetrahydro-2H-indazole core provides a rigid scaffold that correctly orients the functional groups for interaction with biological targets. The partially saturated cyclohexane ring allows for a degree of conformational flexibility, which can be crucial for optimal binding to protein active sites. This flexibility, compared to a fully aromatic indazole system, may permit the molecule to adopt a more favorable conformation for biological interactions.

The 2-tert-butyl group is a significant contributor to the molecule's steric bulk and lipophilicity. This bulky group can influence the molecule's orientation within a binding pocket and can also shield parts of the indazole ring from metabolic degradation, potentially increasing the compound's bioavailability and duration of action. The hydrophobic nature of the tert-butyl group can facilitate passage through cell membranes and enhance binding to hydrophobic pockets in target proteins.

The 3-amine group is a key functional group that can participate in various non-covalent interactions, which are fundamental for molecular recognition and biological activity. As a hydrogen bond donor and acceptor, the amine group can form crucial hydrogen bonds with amino acid residues in a protein's active site. Furthermore, under physiological conditions, the amine group can be protonated, allowing for ionic interactions, which are significantly stronger than hydrogen bonds and can substantially contribute to the binding affinity.

The interplay of these structural attributes is critical. For instance, the position of the tert-butyl group at the N2 position of the indazole ring influences the electronic distribution within the heterocyclic system and directs the spatial orientation of the 3-amine group, thereby affecting its accessibility and interaction with biological targets.

Table 1: Key Structural Attributes and Their Potential Influence on Biological Activity

Structural AttributePotential Influence on Biological Activity
4,5,6,7-tetrahydro-2H-indazole core Provides a rigid scaffold with some conformational flexibility for optimal binding.
2-tert-butyl group - Introduces steric bulk, influencing binding orientation.- Increases lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions.- May provide metabolic stability.
3-amine group - Acts as a hydrogen bond donor and acceptor.- Can be protonated to form ionic interactions.

Theoretical Studies on Proton Transfer and Tautomeric Equilibria in Indazoles

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The relative stability of these tautomers is a critical aspect of their chemistry and biological activity, as different tautomers may exhibit distinct biological profiles.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to study the tautomeric equilibria in indazole derivatives. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov However, the energy difference between the two is often small, and the equilibrium can be influenced by substitution patterns and the surrounding environment (e.g., solvent).

In the case of this compound, the presence of the tert-butyl group at the N2 position locks the indazole core in the 2H-tautomeric form. This eliminates the possibility of annular tautomerism between the N1 and N2 positions that is observed in N-unsubstituted indazoles.

While annular tautomerism is prevented, the 3-amine group introduces the possibility of amino-imino tautomerism. The compound can theoretically exist in equilibrium between the 3-amino form (this compound) and the 3-imino form (2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3(1H)-imine).

Computational studies on related 3-aminoindazoles suggest that the amino tautomer is generally the more stable form. The relative stability is influenced by factors such as aromaticity of the indazole ring system and intramolecular hydrogen bonding possibilities.

Proton transfer is a fundamental process in tautomeric equilibria. In the context of biological activity, the ability of the 3-amine group to donate or accept a proton is crucial for its interaction with biological targets. Theoretical studies can model the proton transfer potential and the energetics of protonation and deprotonation at different sites of the molecule. The protonation of the 3-amine group is expected to be a key step in the formation of ionic interactions with acidic residues in protein binding sites.

The study of proton transfer is also relevant in understanding the excited-state dynamics of indazole derivatives, where processes like excited-state intramolecular proton transfer (ESIPT) can occur, although this is more commonly studied in fluorescent indazole derivatives. acs.org

Table 2: Potential Tautomeric Forms of this compound

Tautomeric FormStructureNotes
3-Amino (dominant) This compoundThe amino form is generally considered the more stable tautomer.
3-Imino 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3(1H)-imineThe imino form is typically higher in energy.

Biological Activity and Molecular Mechanisms of Action of 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine Analogs

Identification and Characterization of Specific Molecular Targets

Indazole derivatives have been identified as potent modulators of various kinases, enzymes, and receptors, playing a crucial role in cellular signaling and pathological processes.

Kinase Inhibition Profiles

Analogs based on the indazole scaffold have demonstrated significant inhibitory activity against a range of protein kinases, many of which are implicated in cancer progression.

Fibroblast Growth Factor Receptor 1 (FGFR1): Several studies have identified 1H-indazol-3-amine derivatives as potent inhibitors of FGFR1. Through structural optimization, compound 7r emerged as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular activity IC50 of 40.5 nM. nih.gov Another optimized indazole derivative, 9u , also showed strong enzyme inhibitory activity with an IC50 of 3.3 nM. google.com Further research into 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified compound 101 as a potent FGFR1 inhibitor with an IC50 value of 69.1 ± 19.8 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): A structure-based design approach led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov Specifically, compound 107 was identified as the most active against the L858R/T790M double mutant of EGFR, exhibiting an IC50 value of 0.07 μM. nih.gov

Extracellular signal-regulated kinase (ERK 1/2): Indazole amide derivatives have been reported as effective inhibitors of ERK1/2. google.com Optimization of a lead compound resulted in derivative (S)-81a , which exhibited a remarkable IC50 of 7.0 nM against ERK2. google.com Another series of 1H-indazole amide derivatives, including compounds 116 , 117 , and 118 , showed excellent enzymatic activity toward ERK1/2 with IC50 values ranging from 9.3 to 25.8 nM. nih.gov Furthermore, the 3(S)-thiomethyl pyrrolidine-1H-indazole derivative 119 displayed high potency with IC50 values of 20 nM for ERK1 and 7 nM for ERK2. nih.gov The compound SCH772984, a pyridine-indazole inhibitor, is also noted as a selective and potent inhibitor of ERK1/2. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole–pyrimidine-based derivatives have been investigated as VEGFR-2 inhibitors. google.com Compounds with hydrogen bond-forming groups, such as sulfonamide, demonstrated enhanced activity. google.com Notably, compound 13i , which features a sulfonamide group, showed a potent IC50 of 34.5 nM against VEGFR-2. google.com

FMS-like tyrosine kinase 3 (FLT3): FLT3, a therapeutic target for acute myeloid leukaemia (AML), is potently inhibited by certain indazole-based compounds. nih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl derivatives were developed, with the most potent inhibitor, 8r , demonstrating strong inhibitory activity against FLT3 and its mutants with a nanomolar IC50. nih.gov

I-kappa-B kinase (IKK1): A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were evaluated against a panel of kinases. nih.gov The results demonstrated that compounds 91 , 92 , and 93 could selectively inhibit IKKβ, a key kinase in the NF-κB signaling pathway. nih.gov

Threonine Tyrosine Kinase (TTK): New sets of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides derivatives have been synthesized and tested specifically as inhibitors of TTK, a crucial kinase involved in the spindle assembly checkpoint. nih.gov

Kinase TargetCompoundIC50 (nM)Reference
FGFR1 7r2.9 nih.gov
9u3.3 google.com
10169.1 nih.gov
EGFR (L858R/T790M)10770 nih.gov
ERK1 11920 nih.gov
ERK2 (S)-81a7.0 google.com
1197.0 nih.gov
116, 117, 1189.3 - 25.8 nih.gov
VEGFR-2 13i34.5 google.com
FLT3 8rnanomolar nih.gov

Enzyme Modulation and Inhibition

The therapeutic potential of indazole analogs extends to the modulation of various non-kinase enzymes.

Indoleamine 2,3-dioxygenase (IDO1): IDO1, an enzyme that metabolizes L-tryptophan, is a target for cancer immunotherapy. scilit.com Tryptanthrin, an indolo[2,1-b]quinazolin-6,12-dione compound with structural similarities to indazole, inhibits IDO1 with an IC50 of 7.15 μM. Research has also focused on the development of novel 5/6-amino indazole derivatives with an amide template as IDO1 inhibitors.

Cyclooxygenase-2 (COX-2): Certain 4,5,6,7-tetrahydro-2H-indazole derivatives have been identified as potential anti-inflammatory agents through the inhibition of COX-2. frontiersin.org Docking studies into the catalytic site of COX-2 were used to identify lead compounds, and subsequent in vivo evaluation proved their anti-inflammatory activity. frontiersin.org

DNA Gyrase B: A novel class of indazole derivatives has been discovered as bacterial DNA Gyrase B (GyrB) inhibitors, representing a promising strategy to combat antimicrobial resistance. nih.govnih.govnih.gov Guided by structure-based drug design, these derivatives were developed from a pyrazolopyridone hit and demonstrated excellent enzymatic and antibacterial activity. nih.govnih.gov Docking studies have also been employed to investigate the interaction of indazole derivatives with the topoisomerase-II DNA gyrase enzyme. nih.gov

Gamma-secretase: Gamma-secretase is a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease. frontiersin.org Substituted indazole and aza-indazole derivatives have been developed as gamma-secretase modulators, suggesting a potential therapeutic application for this class of compounds in neurodegenerative diseases. google.com

Receptor Binding and Modulation Studies

G-protein coupled receptors (GPCRs): Indazole derivatives have been shown to interact with and modulate the function of GPCRs and their related kinases. Indazole-paroxetine hybrids were reported as inhibitors of G protein-coupled receptor kinase 2 (GRK2), with compound 79e being the most effective against GRK2 with an IC50 value of 8 nM. google.com Additionally, other indazole derivatives have been discovered as highly potent and selective β3-adrenergic receptor (β3-AR) agonists. Compound 15 was identified as a potent β3-AR agonist with an EC50 of 18 nM and showed high selectivity (>556-fold) over β1-, β2-, and α1A-adrenergic receptors.

Mechanistic Pathways at Cellular and Subcellular Levels

The inhibition of specific molecular targets by indazole analogs translates into the modulation of critical cellular pathways controlling cell fate and signaling.

Modulation of Cell Proliferation and Apoptosis Pathways

The antiproliferative activity is a common outcome of the kinase inhibition profiles of indazole derivatives. For instance, the potent FGFR1 inhibitor 7r demonstrated cellular activity with an IC50 of 40.5 nM, indicating its ability to suppress the proliferation of cells dependent on FGFR1 signaling. nih.gov Similarly, the ERK1/2 inhibitor 119 was developed as a potential cancer treatment, and compounds 116-118 showed good cellular activity against the HT29 cancer cell line. nih.gov Some indazole derivatives have also been shown to possess neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells.

Role in Signal Transduction Pathways

By inhibiting key kinases, indazole analogs directly interfere with major signal transduction pathways that regulate cell processes.

The inhibition of kinases such as FGFR, EGFR, and VEGFR-2 by indazole derivatives disrupts the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, which are crucial for cell proliferation and survival. google.com The development of potent and specific ERK1/2 inhibitors like the indazole amide series directly targets a critical node in the MAPK/ERK pathway. nih.govfrontiersin.org The inhibition of this pathway was confirmed by the decreased phosphorylation levels of downstream proteins. Furthermore, the inhibition of IKKβ by 3-(pyrrolopyridin-2-yl)indazole derivatives points to a role in modulating the NF-κB signaling pathway, which is central to inflammation and cell survival. nih.gov The activity of indazole derivatives as β3-AR agonists indicates their role in activating GPCR signaling pathways, which can influence a wide array of physiological functions.

Mechanisms Involving NO Release and cGMP Level Modulation

Analogs of the indazole family have been identified as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates numerous physiological processes. caribjscitech.com The inhibition of NOS by indazole compounds represents a key mechanism by which these analogs can modulate cellular signaling pathways.

Studies have shown that indazole and its nitro-substituted derivatives can effectively inhibit different isoforms of nitric oxide synthase. For instance, 7-nitroindazole (B13768) (7-NI) has been demonstrated to be a potent inhibitor of the neuronal isoform of NOS (nNOS). nih.gov The inhibitory action of these indazole agents is believed to stem from their interaction with the heme-iron component of the NOS enzyme, which prevents the binding of oxygen, a necessary step for NO synthesis. nih.gov

Research investigating the inhibitory effects of various indazole compounds on NOS isoforms from bovine brain (constitutive, CaM-dependent) and murine macrophages (inducible) has provided specific potency data. nih.gov The inhibition of citrulline formation, a co-product of NO synthesis, was used to quantify the inhibitory activity. The results indicate that substitutions on the indazole ring, particularly with a nitro group, significantly influence the potency and selectivity of inhibition. nih.gov For example, 7-nitroindazole was found to be a particularly potent inhibitor of the constitutive NOS isoform with a half-maximal inhibitory concentration (IC50) in the micromolar range. nih.gov

Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Analogs nih.gov
CompoundConstitutive NOS (Bovine Brain) IC50 (µM)Inducible NOS (Murine Macrophage) IC50 (µM)
Indazole2300470
5-Nitroindazole1150240
6-Nitroindazole4056
7-Nitroindazole2.520

In Vitro Biological Activity Profiling in Research Models (e.g., antiprotozoal, anticandidal)

Derivatives based on the 2H-indazole scaffold have demonstrated significant in vitro activity against various pathogenic microorganisms, including protozoa and Candida species. nih.govnih.gov These findings highlight the potential of this chemical class in the development of new antimicrobial agents.

Antiprotozoal Activity

A series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were synthesized and evaluated for their activity against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Biological assays revealed that many of these compounds exhibit potent antiprotozoal activity, with IC50 values in the sub-micromolar range. nih.govnih.gov Notably, several of the tested indazole derivatives were found to be significantly more potent than metronidazole, a standard drug used for treating infections caused by these protozoa. nih.govpnrjournal.com The structure-activity relationship suggests that substitutions on the phenyl rings play a crucial role in their antiprotozoal efficacy. nih.gov

In Vitro Antiprotozoal Activity of Selected 2H-Indazole Analogs nih.gov
CompoundG. intestinalis IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)
2,3-diphenyl-2H-indazole (Compound 16)0.1380.2030.114
2-(4-chlorophenyl)-3-phenyl-2H-indazole (Compound 18)0.0780.1430.088
3-(4-chlorophenyl)-2-phenyl-2H-indazole (Compound 23)0.1110.1990.101
Metronidazole (Reference Drug)1.0001.0000.500

Anticandidal Activity

In addition to their antiprotozoal effects, certain 2H-indazole derivatives have shown promising activity against pathogenic yeasts of the Candida genus. nih.gov Specifically, compounds such as 2-(4-chlorophenyl)-3-phenyl-2H-indazole and 3-(4-chlorophenyl)-2-phenyl-2H-indazole inhibited the in vitro growth of Candida albicans and Candida glabrata. nih.gov Further studies focusing on 2,3-diphenyl-2H-indazole derivatives explored the impact of different functional groups on anticandidal potency. The replacement of ester or carboxylic acid groups with various carboxamides led to compounds with significant activity against C. albicans, miconazole-susceptible and -resistant C. glabrata, and C. tropicalis. nih.gov

In Vitro Anticandidal Activity (MIC, µg/mL) of Selected 2,3-diphenyl-2H-indazole Analogs nih.gov
CompoundC. albicans ATCC 90028C. glabrata ATCC 90030C. tropicalis ATCC 750
Methyl 4-(3-phenyl-2H-indazol-2-yl)benzoate (3a)12562.5>250
4-(3-phenyl-2H-indazol-2-yl)benzoic acid (3b)12562.5>250
N-methyl-4-(3-phenyl-2H-indazol-2-yl)benzamide (3f)62.531.25125
N,N-diethyl-4-(3-phenyl-2H-indazol-2-yl)benzamide (3i)15.6215.6262.5
Miconazole (Reference Drug)0.250.50.25

Investigation of Compound Selectivity and Potency against Specific Biological Targets

The structural versatility of the tetrahydroindazole (B12648868) scaffold has enabled its optimization for high potency and selectivity against a range of specific biological targets beyond antimicrobial applications.

Sigma Receptor Ligands

Medicinal chemistry efforts have led to the development of tetrahydroindazole-based compounds that are highly potent and selective ligands for sigma receptors. One study reported the optimization of a novel tetrahydroindazole series, resulting in ligands with high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov This selectivity is important as the two sigma receptor subtypes can mediate different biological effects. The most promising compounds from this series exhibited Ki values in the low nanomolar range for the sigma-2 receptor. nih.gov

Kinase Inhibitors

The tetrahydroindazole core has also been incorporated into inhibitors of specific kinases. For example, researchers have pursued the optimization of tetrahydroindazole-containing compounds as selective inhibitors of Interleukin-2 Inducible T-Cell Kinase (ITK), a target for autoimmune diseases. acs.org These efforts focused on enhancing potency while simultaneously reducing off-target effects and cytotoxicity, demonstrating that selectivity is a key consideration in the development of these analogs. acs.org

Serotonin (B10506) Receptor Agonists

Indazole analogs have also been investigated as bioisosteres for indoles in tryptamine-related structures, targeting serotonin (5-HT) receptors. A study evaluating indazole analogs of 5-MeO-DMT and related tryptamines assessed their functional potency and selectivity as agonists for serotonin receptor 2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C). semanticscholar.org The results showed that subtle structural modifications to the indazole ring and its substituents could significantly alter the potency and selectivity profile across these closely related receptor subtypes, with some analogs displaying high potency at the 5-HT2A receptor. semanticscholar.org

Potency and Selectivity of Indazole and Tetrahydroindazole Analogs for Various Targets
Compound ClassTargetKey Compound ExamplePotencySelectivity ProfileReference
TetrahydroindazoleSigma-2 ReceptorCompound 7tKi = 2.4 nM>400-fold selective over sigma-1 receptor nih.gov
Indazole Tryptamine Analog5-HT2A ReceptorCompound 6aEC50 = 203 nMSelective vs. 5-HT2B (EC50 > 10 µM) and 5-HT2C (EC50 = 532 nM) semanticscholar.org
Indazole Tryptamine Analog5-HT2A ReceptorCompound 19d (VU6067416)EC50 = 22 nMAlso potent at 5-HT2B (EC50 = 10 nM) and 5-HT2C (EC50 = 101 nM) semanticscholar.org

Structure Activity Relationship Sar Studies and Rational Analog Design

Systematic Modification of the Tetrahydroindazole (B12648868) Scaffold for Activity Optimization

The tetrahydroindazole scaffold is a versatile template in medicinal chemistry, and its systematic modification has been a key strategy for optimizing the activity of compounds like 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the indazole ring are crucial for inhibitory activity against different biological targets.

For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituent groups at the 4-position and 6-position of the 1H-indazole scaffold play a critical role in inhibition. nih.gov Similarly, in the optimization of tetrahydroindazoles as inhibitors of human dihydroorotate dehydrogenase (DHODH), modifications were made to the scaffold to enhance metabolic stability and introduce favorable interactions, such as hydrogen bonds. nih.govacs.org

Research into fibroblast growth factor receptor (FGFR) kinase inhibitors has also utilized the indazole scaffold. By modifying an initial indole fragment into an indazole-containing pharmacophore, researchers were able to create a library of derivatives that inhibited FGFR1–3 with excellent ligand efficiencies. nih.gov These studies often involve creating a series of analogs where different chemical groups are systematically introduced at specific positions of the tetrahydroindazole ring to probe the chemical space and identify modifications that lead to enhanced potency, selectivity, and improved pharmacokinetic properties. For example, introducing a piperazine moiety has been used to enhance solubility and oral bioavailability in some derivatives. nih.gov

Table 1: SAR Insights from Tetrahydroindazole Scaffold Modifications

Target Scaffold Position Modified Observed Effect on Activity Reference
IDO1 C4 and C6 Substituents are crucial for inhibitory activity. nih.gov
DHODH General Scaffold Modifications improved metabolic profile and facilitated new hydrogen bond interactions. acs.org
FGFR Kinases General Scaffold Optimization from an indole to an indazole scaffold led to inhibitors with excellent ligand efficiencies (0.30–0.48). nih.gov
Tyrosine Kinases C3 Introduction of piperazine acetamide can enhance solubility and bioavailability. nih.gov

Impact of the tert-Butyl Group on Molecular Interactions, Binding Affinity, and Selectivity

The tert-butyl group, a prominent feature of this compound, serves multiple functions that significantly influence the molecule's pharmacological profile. This bulky, lipophilic moiety often occupies a well-defined hydrophobic pocket within the target protein's binding site. This interaction can substantially enhance binding affinity and potency. hyphadiscovery.com In some therapeutic agents, the inclusion of a tert-butyl group provides a clear potency enhancement or improves the pharmacokinetic profile. hyphadiscovery.com

Furthermore, the tert-butyl group can act as a "steric shield," protecting adjacent, more chemically labile parts of the molecule from enzymatic degradation, thereby increasing metabolic stability. hyphadiscovery.com However, this group is not inert; it is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, typically through oxidation to form a hydroxylated metabolite, which may then be further oxidized to a carboxylic acid. hyphadiscovery.comnih.gov This metabolic vulnerability is a critical consideration in drug design. In cases where the tert-butyl group leads to high clearance, medicinal chemists may explore bioisosteric replacements, such as a trifluoromethylcyclopropyl group, to improve metabolic stability while retaining the desirable steric and electronic properties. nih.gov

Role of the C3-Amine Functionality in Ligand Efficiency and Target Engagement

The amine group at the C3-position of the indazole ring is a critical functional group for target engagement and is fundamental to the ligand's efficiency. This functionality is a common feature in many kinase inhibitors, where it acts as a key hydrogen-bonding motif. Docking models and structural studies have repeatedly shown that the C3-amine can form crucial hydrogen bond interactions with the hinge region of the ATP binding site in kinases. nih.gov

For example, in the rational design of Unc-51-Like Kinase 1 (ULK1) inhibitors, the addition of an amino group at the C3-position of the indazole core was predicted to form a new hydrogen bond with the amide carbonyl of a cysteine residue (Cys95) in the ATP binding domain. nih.gov This interaction serves to anchor the ligand in the correct orientation for effective inhibition. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov This is exemplified in the drug Linifanib, where this moiety binds effectively with the hinge region of its target tyrosine kinase, highlighting the importance of this functional group for potent biological activity. nih.gov The direct functionalization of the C3-position is a common strategy to modulate the biological activity of indazole derivatives. nih.gov

Pharmacophore Modeling and Lead Generation Strategies for Indazole Derivatives

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For indazole derivatives, pharmacophore models have been successfully developed and used for virtual screening to discover new lead compounds. nih.govugm.ac.id

These models typically consist of a defined set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. ugm.ac.idugm.ac.id For instance, a pharmacophore model developed for estrogen receptor alpha (ERα) inhibitors based on hexahydro-2H-indazole analogs identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements. ugm.ac.idugm.ac.id

Once a robust pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. Molecules from the library that match the pharmacophore's features are identified as "hits." These hits can then be further evaluated using methods like molecular docking to predict their binding mode and affinity for the target. ugm.ac.idugm.ac.id This in silico approach accelerates the discovery process by prioritizing compounds for synthesis and biological testing, serving as an effective lead generation strategy for identifying novel and potent indazole derivatives. nih.govnih.gov

Design Principles for Optimizing Ligand Efficiency and Target Selectivity

The optimization of indazole-based compounds into highly efficient and selective ligands is guided by several key design principles derived from extensive SAR studies.

Scaffold Hopping and Bioisosterism : Replacing a core scaffold with another that maintains similar spatial arrangements of key interacting groups can lead to novel intellectual property and improved properties. The evolution of an indole hit to an indazole-based inhibitor of FGFR kinases is a prime example, where the indazole's nitrogen atom was specifically incorporated to form an additional hydrogen bond. nih.gov

Exploitation of Key Interactions : The C3-amine functionality should be leveraged as a crucial hinge-binding element, particularly in kinase inhibitors, to ensure strong target engagement. nih.gov

Systematic Decoration of the Core : The tetrahydroindazole scaffold should be systematically substituted at various positions to fine-tune potency and selectivity. SAR studies have shown that positions C4, C5, and C6 are often critical for modulating activity. nih.gov

Balancing Lipophilicity and Metabolism : While bulky hydrophobic groups like tert-butyl at the N2 position can effectively occupy hydrophobic pockets to increase affinity, their potential for metabolic oxidation must be considered and addressed, possibly through bioisosteric replacement. hyphadiscovery.comnih.gov

Structure-Guided and Computational Design : The use of X-ray crystallography, where available, and computational tools like pharmacophore modeling and molecular docking is essential. These methods provide insights into the binding mode of ligands and allow for the rational design of new derivatives with enhanced potency and selectivity, minimizing trial-and-error synthesis. nih.gov

Chemical Applications and Derivatization Strategies for 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine

Utilization as a Versatile Building Block in Complex Organic Synthesis

While specific, large-scale applications in the total synthesis of complex natural products are not extensively documented in publicly available literature, the inherent reactivity of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine makes it a promising building block for the construction of diverse molecular architectures. The primary amino group serves as a key handle for a multitude of chemical transformations, allowing for its incorporation into larger, more intricate structures.

The synthetic utility of the 3-amino-tetrahydroindazole core is recognized in the broader context of medicinal chemistry. For instance, 3-aminoindazoles are a known class of heterocyclic structures present in various biologically active compounds. This highlights the potential of the title compound to serve as a precursor for novel therapeutic agents.

The amino group can readily undergo a variety of reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl derivatives.

Urea and Thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic exploration of the chemical space around the tetrahydro-indazole core, enabling the synthesis of libraries of compounds for biological screening. The tert-butyl group provides steric hindrance that can influence the regioselectivity of reactions and the conformational preferences of the resulting molecules, which can be crucial for biological activity.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent Example Product Functional Group Potential Application
Acylation Acetyl chloride Amide Introduction of carbonyl functionality
Sulfonylation Dansyl chloride Sulfonamide Fluorescent labeling, biological probes
Reductive Amination Benzaldehyde, NaBH(OAc)₃ Secondary Amine Attachment of arylmethyl groups
Buchwald-Hartwig 4-Bromotoluene, Pd catalyst N-Aryl Amine Synthesis of N-aryl derivatives
Urea Formation Phenyl isocyanate Urea Bioisosteric replacement, H-bond donor/acceptor

Synthesis of Conjugates and Probes for Advanced Biological Research

The reactive amino group of this compound is an ideal site for the attachment of various labels and probes for biological studies. This allows for the conversion of the core molecule into tools for investigating biological processes, such as target identification and validation, and for imaging applications.

Fluorescent Probes: By reacting the amine with fluorescent dyes containing an amine-reactive group (e.g., N-hydroxysuccinimide [NHS] esters or isothiocyanates), fluorescently labeled versions of the molecule can be synthesized. These probes can be used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to visualize the localization and interaction of the molecule within cells or tissues. General principles of fluorescent probe design often involve modulating the fluorescence properties of fluorophores like fluorescein and rhodamine.

Biotinylation: The amine can be conjugated to biotin, a small molecule with a very high affinity for streptavidin. Biotinylated derivatives can be used for affinity-based purification of target proteins (pull-down assays) and for detection in various blotting techniques (e.g., Western blotting) using streptavidin-enzyme conjugates.

Affinity-Based Probes: If the core tetrahydro-indazole structure is found to bind to a specific biological target, the amine group can be used to attach a reactive group (e.g., a photoaffinity label or a warhead for covalent modification) to create an affinity-based probe. Such probes are invaluable for identifying and characterizing the binding partners of the molecule.

Table 2: Examples of Potential Probes Derived from this compound

Probe Type Conjugation Partner (Example) Linkage Research Application
Fluorescent Probe Fluorescein isothiocyanate (FITC) Thiourea Cellular imaging, target localization
Biotinylated Probe Biotin-NHS ester Amide Affinity purification, pull-down assays
Photoaffinity Probe 4-Azidobenzoic acid Amide Covalent labeling of binding partners

Development of Analytical Standards and Reference Compounds for Research Characterization

In any research and development pipeline, particularly in pharmaceutical sciences, the availability of well-characterized analytical standards is crucial for the accurate identification, quantification, and quality control of a compound and its derivatives.

Once this compound is synthesized and rigorously purified, it can be established as a primary reference standard. This involves comprehensive characterization using a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, etc.) to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.

Elemental Analysis to confirm the elemental composition.

Chromatography (HPLC, GC) to assess purity.

Once characterized, this reference standard can be used for:

Identification: Comparing the analytical data of a newly synthesized batch against the standard to confirm its identity.

Quantification: Creating calibration curves for chromatographic methods (e.g., HPLC) to determine the concentration of the compound in various samples.

Method Validation: As a key component in the validation of analytical methods to ensure they are accurate, precise, and robust.

Furthermore, any derivatives synthesized from this parent compound would require the parent compound as a reference for comparative analysis and for the identification of potential impurities or degradation products.

Derivatization for Enhanced Physicochemical Properties Relevant to Research (e.g., solubility, stability)

The physicochemical properties of a compound, such as its solubility and stability, are critical determinants of its utility in biological research and its potential as a drug candidate. The 3-amino group of this compound provides a convenient handle for modifications aimed at optimizing these properties.

Solubility Enhancement: The aqueous solubility of the compound can be modulated through several derivatization strategies:

Salt Formation: As a basic compound, the 3-amino group can be protonated with various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, tartaric acid, citric acid) to form salts. These salts are generally more water-soluble than the free base.

Introduction of Polar Groups: The amine can be derivatized to introduce polar functional groups. For example, reaction with a protected amino acid followed by deprotection would introduce a zwitterionic character, potentially increasing aqueous solubility. Acylation with a small, polar acyl group could also enhance solubility.

Stability Enhancement: The chemical stability of the compound can be improved by protecting the reactive amino group.

Acylation: Conversion of the primary amine to a less reactive amide can prevent unwanted side reactions or degradation under certain conditions. The choice of the acyl group can also influence steric hindrance around the amine, further enhancing stability.

N-Alkylation: Introduction of alkyl groups on the nitrogen can increase steric bulk and protect the amine from certain enzymatic degradation pathways.

The selection of the appropriate derivatization strategy depends on the specific application and the desired balance of physicochemical properties.

Table 3: Potential Derivatization Strategies for Modifying Physicochemical Properties

Derivatization Strategy Reagent Example Resulting Functional Group Potential Property Enhancement
Salt Formation Hydrochloric acid Ammonium chloride Increased aqueous solubility
Acylation Acetic anhydride (B1165640) Acetamide Increased stability, altered solubility
N-alkylation Methyl iodide N-methyl amine Altered basicity and lipophilicity
PEGylation Activated PEG PEG-conjugate Increased solubility, prolonged circulation time

Advanced Analytical Methodologies for Research Characterization of 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine

High-Resolution Chromatographic Purity Assessment (e.g., HPLC, UPLC, LC-MS)

The determination of a compound's purity is a critical first step in its characterization. High-performance liquid chromatography (HPLC) has long been the standard for purity and impurity profiling in pharmaceutical analysis. americanpharmaceuticalreview.com However, recent advancements have led to the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC), which offers significant improvements in resolution, speed, and sensitivity. biomedres.usresearchgate.net

UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures (up to 1000 bar or ~15,000 psi), result in more efficient separations compared to traditional HPLC systems that use 3-5 µm particles at lower pressures. biomedres.usresearchgate.net This leads to narrower, sharper peaks, a higher signal-to-noise ratio, and significantly reduced analysis times and solvent consumption. biomedres.us

For a definitive purity assessment of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, these chromatographic techniques are often coupled with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) provides not only the retention time data from the chromatograph but also the mass-to-charge ratio (m/z) of the eluting compounds. This dual-detection method confirms the molecular weight of the primary compound and helps in the identification of any co-eluting impurities or degradation products. In studies of related indazole derivatives, LC-MS has been essential for confirming the formation of the target compound and assessing its purity, with many final products demonstrating purities in the 95-98% range. cbijournal.com The use of a highly sensitive technique like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) allows for the detection and quantification of compounds at very low concentrations. nih.gov

Table 1: Comparison of Typical Chromatographic Techniques for Purity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure ~200-400 bar~600-1000 bar
Resolution GoodExcellent / Higher
Analysis Time StandardSignificantly Faster
Solvent Consumption HigherLower
Peak Characteristics Broader peaksNarrower, sharper peaks with higher signal-to-noise

Application of Advanced Spectroscopic Techniques for Definitive Structural Confirmation and Dynamic Studies

Following purity assessment, advanced spectroscopic techniques are employed to provide an unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the target compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, along with multiplets for the eight protons of the fused cyclohexene (B86901) ring and signals corresponding to the amine (-NH₂) and indazole ring protons. cbijournal.commdpi.com

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., aliphatic, aromatic, carbonyl). This technique complements ¹H NMR to build a complete picture of the carbon skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with enough precision to distinguish between compounds with the same nominal mass. For this compound (C₁₁H₁₉N₃), the expected monoisotopic mass is 193.1630. chemshuttle.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aliphatic (tert-butyl and cyclohexene) groups, and C=N stretching within the indazole ring. cbijournal.com

Table 2: Predicted Spectroscopic Data for Structural Confirmation
TechniqueExpected Observations for this compound
¹H NMR Singlet for -C(CH₃)₃ protons; Multiplets for -CH₂- protons on the tetrahydro ring; Signal for -NH₂ protons.
¹³C NMR Distinct signals for the quaternary and methyl carbons of the tert-butyl group, four unique signals for the carbons of the tetrahydro ring, and signals for the carbons of the pyrazole (B372694) ring.
High-Resolution MS [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₁H₂₀N₃⁺).
Infrared (IR) Spectroscopy Characteristic stretching vibrations for N-H (amine), aliphatic C-H, and C=N bonds.

Isotopic Labeling Approaches for Elucidating Metabolic Pathways or Reaction Mechanisms

Isotopic labeling is a sophisticated technique used to trace the journey of a compound through a complex system. thieme-connect.de This involves replacing one or more atoms of the molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govscripps.edu The labeled compound is chemically identical to the unlabeled version but can be distinguished by analytical methods that are sensitive to mass, such as mass spectrometry, or by NMR spectroscopy.

Elucidating Metabolic Pathways: To understand how this compound is metabolized in a biological system, a ¹³C- or ¹⁵N-labeled version could be synthesized. After introduction into an in vitro or in vivo model, samples are analyzed over time. Using LC-MS, researchers can identify metabolites by looking for the characteristic mass shift imparted by the heavy isotope. nih.gov This allows for the unambiguous identification of metabolic products derived from the parent compound, helping to map its biotransformation pathways, such as oxidation, conjugation, or cleavage.

Elucidating Reaction Mechanisms: Isotopic labeling is also a powerful tool for studying chemical reaction mechanisms. thieme-connect.de By strategically placing an isotope at a specific position in the molecule, chemists can track how bonds are formed and broken during a reaction. For instance, if the mechanism of a particular transformation of the amine group was under investigation, a ¹⁵N-labeled version of the compound could be synthesized. Analysis of the products by MS or NMR would reveal the location of the ¹⁵N label, providing direct evidence for the mechanistic pathway.

Table 3: Common Stable Isotopes and Their Application in Labeling Studies
IsotopeNatural Abundance (%)Primary Detection MethodCommon Application
Deuterium (²H) 0.015%Mass Spectrometry, ²H NMRMechanistic studies, altering metabolic rates (kinetic isotope effect).
Carbon-13 (¹³C) 1.1%Mass Spectrometry, ¹³C NMRMetabolic pathway analysis, flux analysis.
Nitrogen-15 (¹⁵N) 0.37%Mass Spectrometry, ¹⁵N NMRTracing nitrogen metabolism, mechanistic studies involving nitrogen-containing groups.

Future Research Directions and Unexplored Avenues for 2 Tert Butyl 4,5,6,7 Tetrahydro 2h Indazol 3 Amine

Development of Novel and More Efficient Synthetic Routes for the Compound and its Analogs

While various methods exist for the synthesis of indazole derivatives, the development of more efficient, scalable, and environmentally friendly routes remains a critical objective. nih.gov Future research should prioritize methodologies that offer high regioselectivity, particularly for N-alkylation, which is a common challenge in azole chemistry. nih.govrsc.org

Current synthetic strategies often involve multi-step sequences. For instance, the construction of the tetrahydro-indazole core can begin with a protected ketone like 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation and subsequent cyclization with a substituted hydrazine (B178648). nih.gov Another approach involves the reaction of β-ketothioamides with hydrazine. researchgate.net However, these methods can suffer from drawbacks such as low yields or the use of harsh reagents. japsonline.com

Future efforts could explore:

One-Pot, Multi-Component Reactions: Designing single-vessel reactions that combine three or more starting materials to rapidly build molecular complexity. Copper-catalyzed three-component reactions of halobenzaldehydes, amines, and sodium azide (B81097) have proven effective for other 2H-indazoles and could be adapted. organic-chemistry.org

Green Chemistry Approaches: Utilizing eco-friendly solvents like polyethylene (B3416737) glycol (PEG) or employing reusable catalysts to minimize environmental impact. researchgate.netorganic-chemistry.org Tin(II) chloride has been used as a catalyst for one-pot reductive cyclizations to form 2H-indazoles under mild, open-flask conditions. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, safety, and scalability, which is crucial for producing larger quantities of the target compound and its analogs for extensive biological testing.

Selective N-Alkylation Methods: Developing robust protocols that selectively alkylate the N2 position of the indazole ring to install moieties like the tert-butyl group is essential. Recent work has shown that thermodynamic control can be leveraged to achieve highly selective N1-alkylation, and similar principles could be explored for achieving N2 selectivity. nih.govrsc.orgdiva-portal.org

These advanced synthetic strategies would not only streamline the production of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine but also facilitate the rapid generation of diverse analog libraries to probe structure-activity relationships (SAR).

Synthetic StrategyKey Features & AdvantagesPotential Application for Tetrahydro-indazoles
Multi-Component Reactions Combine 3+ reactants in one step; rapid complexity generation. organic-chemistry.orgSynthesis of diverse analogs by varying aldehyde, amine, and a third component.
Catalyst-Based Synthesis Use of transition metals (Cu, Pd, Ag) or organocatalysts to promote efficient bond formation. nih.govCopper-catalyzed cyclization or palladium-catalyzed C-N bond formation to build the indazole core. organic-chemistry.org
Green Chemistry Employs non-toxic solvents, reusable catalysts, and energy-efficient conditions (e.g., microwave irradiation). researchgate.netUse of catalysts like SnCl2·2H2O in eco-friendly solvents. nih.gov
Selective Alkylation Methods that precisely control functionalization at the N1 vs. N2 position of the indazole ring. nih.govDevelopment of conditions that favor N2-tert-butylation for the target compound.

Exploration of Novel Biological Targets and Mechanistic Pathways

The indazole scaffold is associated with a broad range of biological activities, targeting various proteins and pathways. rsc.orgnih.govnsf.gov Derivatives have been identified as inhibitors of enzymes like human neutrophil elastase and kinases such as VEGFR-2, and as ligands for receptors like the sigma-2 receptor. nih.govnih.govnih.gov However, the full biological potential of this compound is likely underexplored.

Future research should aim to:

Screen Against Diverse Target Classes: Systematically evaluate the compound and its analogs against broad panels of biological targets, including G-protein coupled receptors (GPCRs), ion channels, epigenetic enzymes (e.g., histone deacetylases, methyltransferases), and protein-protein interactions.

Investigate Novel Therapeutic Areas: Based on screening results, explore potential applications in areas beyond the established activities. For example, given the role of sigma-2 receptors in central nervous system (CNS) disorders, investigating the neuroprotective or cognitive-enhancing properties of selective ligands is a promising avenue. nih.gov The role of indazoles as Hypoxia-inducible factor (HIF)-1α inhibitors also suggests potential in oncology. nih.gov

Elucidate Mechanisms of Action: For any identified biological activity, detailed mechanistic studies are crucial. This includes identifying the direct molecular target, characterizing the binding kinetics (e.g., competitive, non-competitive), and mapping the downstream signaling pathways affected by the compound. For instance, for a kinase inhibitor, this would involve confirming target engagement in cells and assessing the phosphorylation of downstream substrates. nih.gov

Potential Target ClassBiological RelevanceExample of Indazole Activity
Kinases Regulate cell signaling, proliferation, and survival; major cancer targets. researchgate.netVEGFR-2, EGFR, and FGFR inhibition. nih.govnih.gov
Sigma Receptors Implicated in cancer and CNS disorders like Alzheimer's disease. nih.govnih.govDevelopment of potent and selective sigma-2 receptor ligands. nih.govnih.gov
Proteases Involved in inflammation, coagulation, and viral replication. nih.govHuman Neutrophil Elastase (HNE) inhibition. nih.gov
Hypoxia-Inducible Factors (HIFs) Key regulators of cellular response to low oxygen; implicated in tumor metastasis. nih.govIndazole derivatives identified as HIF-1α inhibitors. nih.gov
Epigenetic Targets Modify DNA and histones to regulate gene expression; relevant in cancer and other diseases.An underexplored but promising area for novel indazole derivatives.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. stmjournals.com For the indazole scaffold, computational methods like molecular docking, pharmacophore modeling, and Density Functional Theory (DFT) calculations have already been applied to understand SAR and predict binding modes. nih.govnih.govnih.gov

Future research can leverage more sophisticated computational techniques to accelerate the discovery process:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of binding poses predicted by docking, identify key intermolecular interactions, and provide insights into the conformational changes that occur upon binding. nih.govmdpi.comresearchgate.netfrontiersin.orgpensoft.net

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities for new analogs. This allows for the prioritization of compounds for synthesis, focusing resources on those with the highest predicted potency.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can correlate the structural features of a series of analogs with their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity, guiding the design of more potent molecules. nih.gov

Machine Learning and Artificial Intelligence (AI): Utilizing AI algorithms to screen vast virtual libraries of potential indazole derivatives, predict their activity against multiple targets (polypharmacology), and estimate their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The integration of these predictive models can create a powerful in silico feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the predictive power of the models. stmjournals.com

Design of Highly Selective and Potent Research Probes and Tool Compounds

Beyond therapeutic potential, this compound and its analogs can serve as valuable research tools to investigate biological systems. A high-quality chemical probe must be potent, selective for its target over other related proteins, and demonstrate activity in a cellular or in vivo context.

Future directions in this area include:

Optimization for Selectivity: Medicinal chemistry efforts can focus on modifying the tetrahydro-indazole scaffold to maximize selectivity for a specific biological target. For example, researchers have successfully developed tetrahydro-indazoles with high selectivity for the sigma-2 receptor over the sigma-1 subtype. nih.govnih.gov This involves systematic SAR exploration to identify substituents that enhance binding to the target of interest while diminishing affinity for off-targets.

Development of Covalent Probes: For targets with a suitable nucleophilic residue in the binding site, analogs could be designed with a reactive electrophile (a "warhead") to form a permanent covalent bond. Covalent probes are powerful tools for target identification and validation.

Synthesis of Tagged Analogs: Creating derivatives appended with reporter tags, such as fluorescent dyes (e.g., fluorescein) or affinity labels (e.g., biotin). These tagged probes can be used in techniques like fluorescence microscopy to visualize target localization within cells or in chemical proteomics to identify the protein binding partners of the compound.

Photoaffinity Labeling: Designing probes that incorporate a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for unambiguous identification of the direct binding partner even in complex biological mixtures.

The development of such specialized tool compounds derived from the tetrahydro-indazole scaffold would provide invaluable reagents for the broader biomedical research community to dissect complex biological pathways. nih.gov

Q & A

Basic: What synthetic routes are available for preparing 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in Method B (from ), 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine reacts with a pyrimidoindol derivative under heating, followed by HPLC purification to isolate the product . Key optimization parameters include:

  • Reagent stoichiometry : Excess amine (e.g., 2.5-fold) improves yield by driving the reaction to completion.
  • Temperature : Controlled heating (e.g., 80–100°C) avoids decomposition of thermally sensitive intermediates.
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients ensures high purity (>95%) .

Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Answer:
A multi-technique approach is essential:

  • HPLC : For purity assessment (e.g., >95% as in ) using C18 columns and UV detection .
  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm) and tetrahydroindazole ring protons (δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₁H₂₀N₃, expected m/z 194.16) .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity under varying experimental conditions?

Answer:
The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., oxidation of the indazole ring). However, it may also:

  • Thermal stability : Decomposition observed at >150°C (similar to tert-butylphenols in ) via retro-ene reactions .
  • Solubility : Hydrophobicity limits aqueous solubility, necessitating DMSO or ethanol as solvents .
  • Storage : Store at –20°C under inert gas to prevent oxidation of the amine group .

Advanced: What biological targets or mechanisms are associated with this compound, and what experimental assays validate its activity?

Answer:
Structurally analogous indazol-amines (e.g., ) inhibit JAK3/STAT5 pathways in T-cell proliferation. Key assays include:

Assay Protocol Outcome (Example)
IL-2-induced T-cell proliferation Dose-response in murine/human T-cells IC₅₀ = 1.1–1.5 µM
JAK3 kinase inhibition ATP-competitive ELISAKi < 1 µM (similar analogs)

Advanced: How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

Answer:

  • Amine group : Critical for hydrogen bonding with kinase active sites. Methyl substitution (e.g., 2-methyl vs. tert-butyl) reduces steric bulk but lowers metabolic stability .
  • Tetrahydroindazole core : Saturation improves conformational rigidity, enhancing target affinity compared to planar indazoles .
  • Comparative data :
    • 2-Methyl analog : 10-fold lower IC₅₀ in T-cell assays vs. tert-butyl .
    • Carboxylic acid derivative () : Inactive due to loss of amine-mediated interactions .

Advanced: How should researchers address contradictions in reported data (e.g., conflicting IC₅₀ values) for this compound?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., Jurkat T-cells) and inhibitor pre-treatment times .
  • Controls : Include reference inhibitors (e.g., tofacitinib for JAK3) to normalize inter-lab variability .
  • Dose-response validation : Repeat assays with 8–10 concentration points to improve IC₅₀ accuracy .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking (e.g., AutoDock Vina) : Predict binding poses with JAK3 (PDB: 4LWC) to prioritize substituents enhancing hydrophobic interactions .
  • ADMET prediction (e.g., SwissADME) : Optimize logP (target 2–3) and polar surface area (<90 Ų) for oral bioavailability .

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2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.